

An In-depth Technical Guide to Tribromonitrobenzene Isomers (C₆H₂Br₃NO₂)

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Compound of Interest

Compound Name: 1,2,3-Tribromo-5-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the tribromonitrobenzene isomers with the chemical formula C₆H₂Br₃NO₂. Due to the arrangement of substituents on the benzene ring, multiple structural isomers exist. This document will focus on the three primary isomers: 1,3,5-tribromo-2-nitrobenzene, **1,2,3-tribromo-5-nitrobenzene**, and 1,2,4-tribromo-5-nitrobenzene.

Introduction to Tribromonitrobenzene Isomers

The chemical formula C₆H₂Br₃NO₂ represents a group of halogenated nitroaromatic compounds. These molecules are of significant interest in organic synthesis, serving as versatile intermediates for the production of a wide array of more complex chemicals, including dyes, polymers, and potentially, active pharmaceutical ingredients (APIs). The interplay between the electron-withdrawing nitro group and the bulky, deactivating bromine atoms dictates their unique reactivity and physicochemical properties.

The primary isomers of tribromonitrobenzene are:

- 1,3,5-Tribromo-2-nitrobenzene (also known as 2,4,6-tribromonitrobenzene)
- **1,2,3-Tribromo-5-nitrobenzene** (also known as 3,4,5-tribromonitrobenzene)
- 1,2,4-Tribromo-5-nitrobenzene

Physicochemical and Spectral Data

The distinct substitution patterns of the tribromonitrobenzene isomers result in variations in their physical and spectral properties. A summary of key quantitative data is presented below for comparative analysis.

Property	1,3,5-Tribromo-2-nitrobenzene	1,2,3-Tribromo-5-nitrobenzene	1,2,4-Tribromo-5-nitrobenzene
IUPAC Name	1,3,5-tribromo-2-nitrobenzene	1,2,3-tribromo-5-nitrobenzene	1,2,4-tribromo-5-nitrobenzene
Synonyms	2,4,6-tribromonitrobenzene	3,4,5-tribromonitrobenzene	-
CAS Number	3463-40-9	3460-20-6	89365-48-0
Molecular Formula	C ₆ H ₂ Br ₃ NO ₂	C ₆ H ₂ Br ₃ NO ₂	C ₆ H ₂ Br ₃ NO ₂
Molecular Weight	359.80 g/mol	359.80 g/mol	359.80 g/mol
Melting Point	Not available	112 °C[1]	Not available
Boiling Point	Not available	344.5 °C (estimate)[1]	Not available
Density	Not available	2.401 g/cm ³ (estimate) [1]	Not available
Solubility	Insoluble in water	Insoluble in water	Insoluble in water
¹ H NMR Data	Not available	[Refer to spectral databases]	Not available
¹³ C NMR Data	Not available	[Refer to spectral databases]	Not available

Experimental Protocols: Synthesis of Tribromonitrobenzene Isomers

The synthesis of tribromonitrobenzene isomers can be achieved through various nitration and bromination strategies, depending on the desired substitution pattern.

Synthesis of 1,3,5-Tribromo-2-nitrobenzene

This isomer can be prepared via the nitration of 1,3,5-tribromobenzene.

Materials:

- 1,3,5-tribromobenzene
- Fuming nitric acid
- Concentrated sulfuric acid

Procedure:

- A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and warmed to 60-65°C.
- 1,3,5-tribromobenzene is added to the acid mixture over a period of 30 minutes, maintaining the temperature at 60-65°C.
- The reaction is held at this temperature for an additional 10-15 minutes to ensure complete nitration.
- The reaction mixture is then cooled and poured over crushed ice to precipitate the product.
- The solid product is collected by filtration, washed with water until acid-free, and then dried.

Synthesis of 1,2,3-Tribromo-5-nitrobenzene (3,4,5-Tribromonitrobenzene)

This isomer can be synthesized from 2,6-dibromo-4-nitroaniline via a Sandmeyer-type reaction.

Materials:

- 2,6-dibromo-4-nitroaniline
- Acetic acid
- Sodium nitrite

- Concentrated sulfuric acid
- Copper(I) bromide
- Hydrobromic acid (63%)
- Methanol for recrystallization

Procedure:

- A solution of 2,6-dibromo-4-nitroaniline in acetic acid is slowly added to a solution of sodium nitrite in concentrated sulfuric acid at 20°C with ice cooling.
- The resulting mixture is stirred for 20 minutes at ambient temperature.
- This solution is then slowly added to a solution of copper(I) bromide in 63% hydrobromic acid with ice cooling.
- After the addition is complete, the mixture is stirred for an additional 30 minutes.
- The reaction mixture is diluted with water, and the precipitate is collected by filtration and washed with water.
- The crude product is purified by recrystallization from methanol.

General Method for the Nitration of Tribromobenzenes (e.g., for 1,2,4-Tribromo-5-nitrobenzene)

The nitration of 1,2,4-tribromobenzene would be the most direct route to 1,2,4-tribromo-5-nitrobenzene. The directing effects of the bromine atoms will influence the position of the incoming nitro group.

Materials:

- 1,2,4-tribromobenzene
- Concentrated nitric acid

- Concentrated sulfuric acid

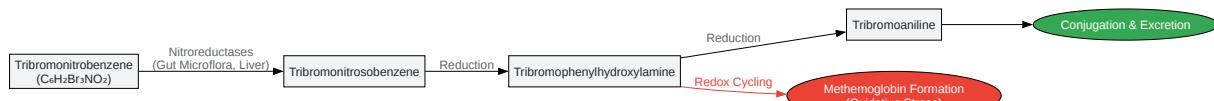
Procedure:

- A nitrating mixture is prepared by slowly adding concentrated sulfuric acid to concentrated nitric acid, with cooling to maintain a low temperature.
- 1,2,4-tribromobenzene is then added portion-wise to the stirred nitrating mixture, keeping the temperature below 60°C to minimize dinitration.[\[2\]](#)
- After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60°C) for a period to ensure the reaction goes to completion.
- The reaction mixture is then cooled and poured onto crushed ice to precipitate the product.
- The product is isolated by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove residual acid.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Relevance and Signaling Pathways

While specific studies on the signaling pathways directly affected by tribromonitrobenzene isomers are scarce, the metabolism of nitroaromatic compounds, in general, is well-documented. The primary toxicological effects of nitrobenzenes are mediated through their metabolic activation, primarily via the reduction of the nitro group.[\[3\]](#) This process can lead to the formation of reactive intermediates that can induce oxidative stress and methemoglobinemia.[\[3\]](#)

The metabolic pathway of nitrobenzene typically involves two main routes: reduction of the nitro group and oxidation of the aromatic ring. The reductive pathway is considered more significant from a toxicological standpoint.[\[3\]](#)



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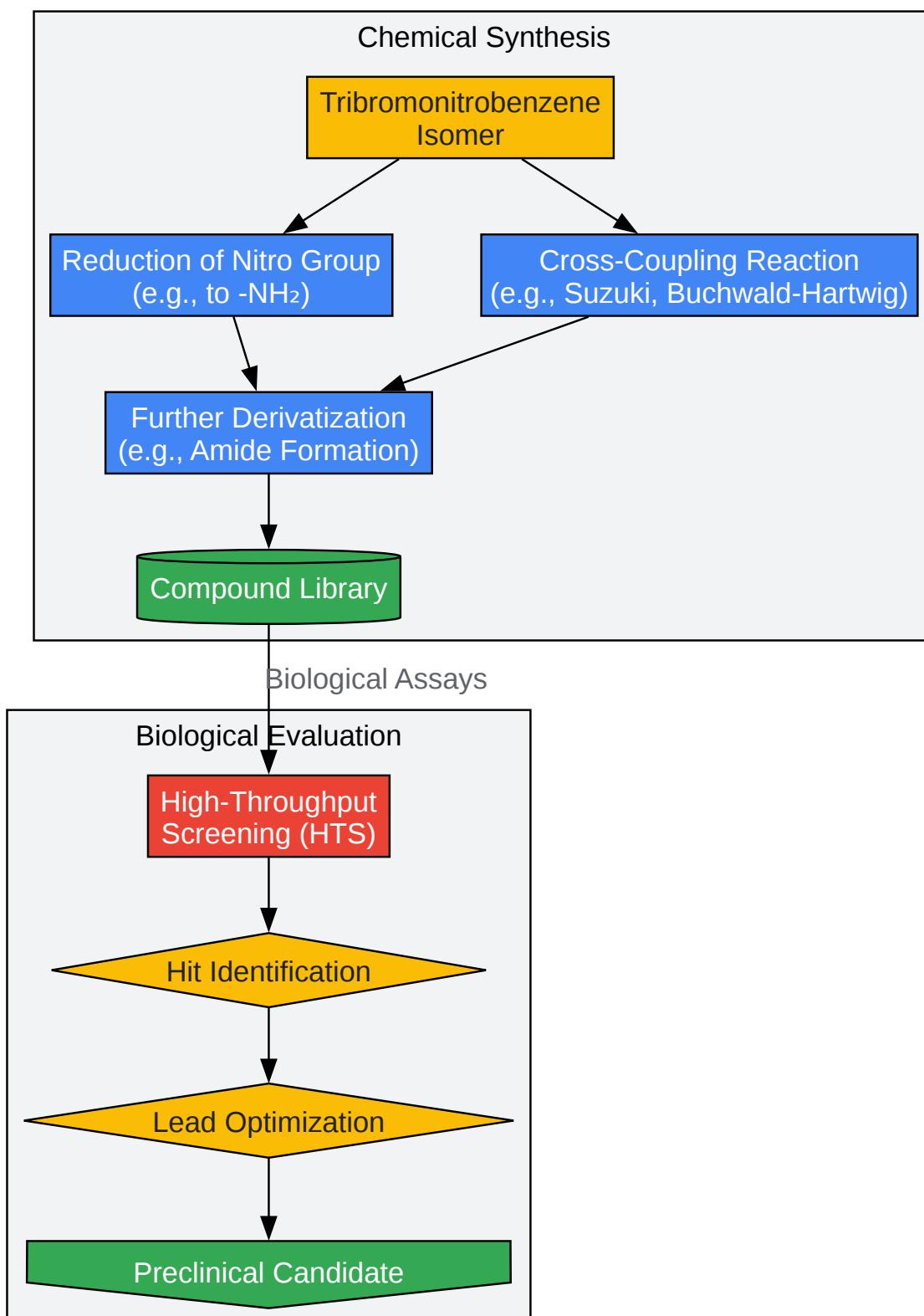
Metabolic activation of tribromonitrobenzene.

This diagram illustrates the reductive metabolic pathway of a generic tribromonitrobenzene. The nitro group is sequentially reduced to a nitroso, hydroxylamine, and finally an amino group (aniline). The hydroxylamine intermediate is particularly reactive and can undergo redox cycling, leading to the oxidation of hemoglobin to methemoglobin and the generation of oxidative stress.

Role in Drug Development and Discovery

Halogenated and nitro-substituted aromatic compounds are important building blocks in medicinal chemistry. They serve as versatile scaffolds that can be chemically modified to create libraries of compounds for biological screening. The bromine atoms can act as leaving groups in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization, such as amide or sulfonamide formation.

The following workflow illustrates a general approach to utilizing a tribromonitrobenzene isomer in a drug discovery program.

[Click to download full resolution via product page](#)*Drug discovery workflow using tribromonitrobenzene.*

This workflow begins with a tribromonitrobenzene isomer as a starting material. Through a series of chemical modifications, such as reduction of the nitro group and cross-coupling reactions at the bromine positions, a diverse library of related compounds is generated. This library is then subjected to high-throughput screening against a specific biological target. Promising "hits" are identified and undergo further chemical modification in the lead optimization phase to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a preclinical drug candidate.

Conclusion

The tribromonitrobenzene isomers are a fascinating class of molecules with distinct chemical properties stemming from their unique substitution patterns. While their direct biological effects are not extensively studied, their role as versatile intermediates in organic synthesis makes them valuable compounds for researchers in the chemical and pharmaceutical industries. Understanding their synthesis, reactivity, and potential metabolic pathways is crucial for their safe and effective application in the development of new materials and therapeutic agents. Further research into the specific biological activities of these isomers could unveil novel pharmacological properties.

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